[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol
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Overview
Description
[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol is an organic compound that features both amino and boronic ester functional groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol typically involves the reaction of 2-amino-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also reduce the need for manual intervention and increase the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products
Oxidation: Corresponding oxides.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryl compounds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its boronic ester group allows it to interact with various biomolecules, making it useful in the development of enzyme inhibitors and other bioactive compounds.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which [2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol exerts its effects is largely dependent on its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit the activity of certain enzymes or alter the function of specific proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine]
- [2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine]
- [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline]
Uniqueness
What sets [2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol apart from similar compounds is its specific combination of functional groups, which provides unique reactivity and interaction capabilities. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new drugs and materials.
Properties
Molecular Formula |
C12H19BN2O3 |
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Molecular Weight |
250.10 g/mol |
IUPAC Name |
[2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-8(7-16)10(14)15-6-9/h5-6,16H,7H2,1-4H3,(H2,14,15) |
InChI Key |
NJZZMIIRQCIAMG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)CO |
Origin of Product |
United States |
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